

"spectroscopic data for Benzo[b]thiophene-6-carbonitrile (NMR, IR, Mass Spec)"

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Compound of Interest

Compound Name: Benzo[b]thiophene-6-carbonitrile

Cat. No.: B171574

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Spectroscopic Analysis of Benzo[b]thiophene-6-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Benzo[b]thiophene-6-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of complete, published experimental spectra for this specific molecule, this guide combines available data from related compounds, predicted values, and generalized experimental protocols to serve as a foundational resource for its characterization.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **Benzo[b]thiophene-6-carbonitrile**. Data for the parent compound, Benzo[b]thiophene, is provided for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Benzo[b]thiophene	7.88	d	8.0	H-7
7.83	d	8.0	H-4	
7.44	d	5.5	H-2	
7.36	ddd	8.0, 7.2, 1.0	H-5 or H-6	
7.34	d	5.5	H-3	
7.33	ddd	8.0, 7.2, 1.1	H-6 or H-5	
Benzo[b]thiophene-6-carbonitrile (Predicted)	~8.2-8.4	s	-	H-7
~8.0-8.2	d	~8.0	H-4	
~7.8-8.0	d	~8.0	H-5	
~7.5-7.7	d	~5.5	H-2	
~7.4-7.6	d	~5.5	H-3	

Note: Predicted values for **Benzo[b]thiophene-6-carbonitrile** are based on the influence of the electron-withdrawing nitrile group on the aromatic protons of the benzo[b]thiophene scaffold.

¹³C NMR (Carbon-13 NMR) Data

Compound	Chemical Shift (δ) ppm	Assignment
Benzo[b]thiophene	140.0	C-7a
139.5	C-3a	
126.5	C-2	
124.3	C-5	
124.2	C-6	
123.5	C-4	
122.4	C-7	
121.7	C-3	
Benzo[b]thiophene-6-carbonitrile (Predicted)	~142	C-7a
~141	C-3a	
~135	C-5	
~130	C-7	
~128	C-2	
~125	C-4	
~123	C-3	
~118	C-CN	
~110	C-6	

Note: Predicted values are based on established substituent effects of the nitrile group on aromatic systems.

Infrared (IR) Spectroscopy

Compound	Frequency (cm ⁻¹)	Intensity	Assignment
Benzo[b]thiophene	3100-3000	m	Aromatic C-H stretch
	1600-1450	m-s	Aromatic C=C stretch
Benzo[b]thiophene-6-carbonitrile	~2230-2210	s	C≡N stretch
	3100-3000	m	Aromatic C-H stretch
	1600-1450	m-s	Aromatic C=C stretch

Note: The most characteristic feature in the IR spectrum of **Benzo[b]thiophene-6-carbonitrile** is the strong absorption band for the nitrile group.^[1]

Mass Spectrometry (MS)

Compound	m/z	Relative Intensity (%)	Assignment
Benzo[b]thiophene	134	100	[M] ⁺
	89	10.9	[M-CSH] ⁺
Benzo[b]thiophene-6-carbonitrile	159	High	[M] ⁺
	132	Moderate	[M-HCN] ⁺
	115	Moderate	[M-CS] ⁺

Note: The fragmentation pattern for **Benzo[b]thiophene-6-carbonitrile** is expected to show a prominent molecular ion peak. Common fragmentation pathways for benzothiophenes involve the loss of sulfur-containing fragments.^[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - For ^1H NMR, dissolve 5-10 mg of the purified **Benzo[b]thiophene-6-carbonitrile** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - For ^{13}C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of deuterated solvent is recommended.
 - Filter the solution into a 5 mm NMR tube to a height of about 4-5 cm.
- Data Acquisition:
 - Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
 - The instrument is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
 - For ^1H NMR, a standard one-pulse sequence is used.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **Benzo[b]thiophene-6-carbonitrile** directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
 - Typically, spectra are collected over a range of 4000 to 400 cm^{-1} .

- A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

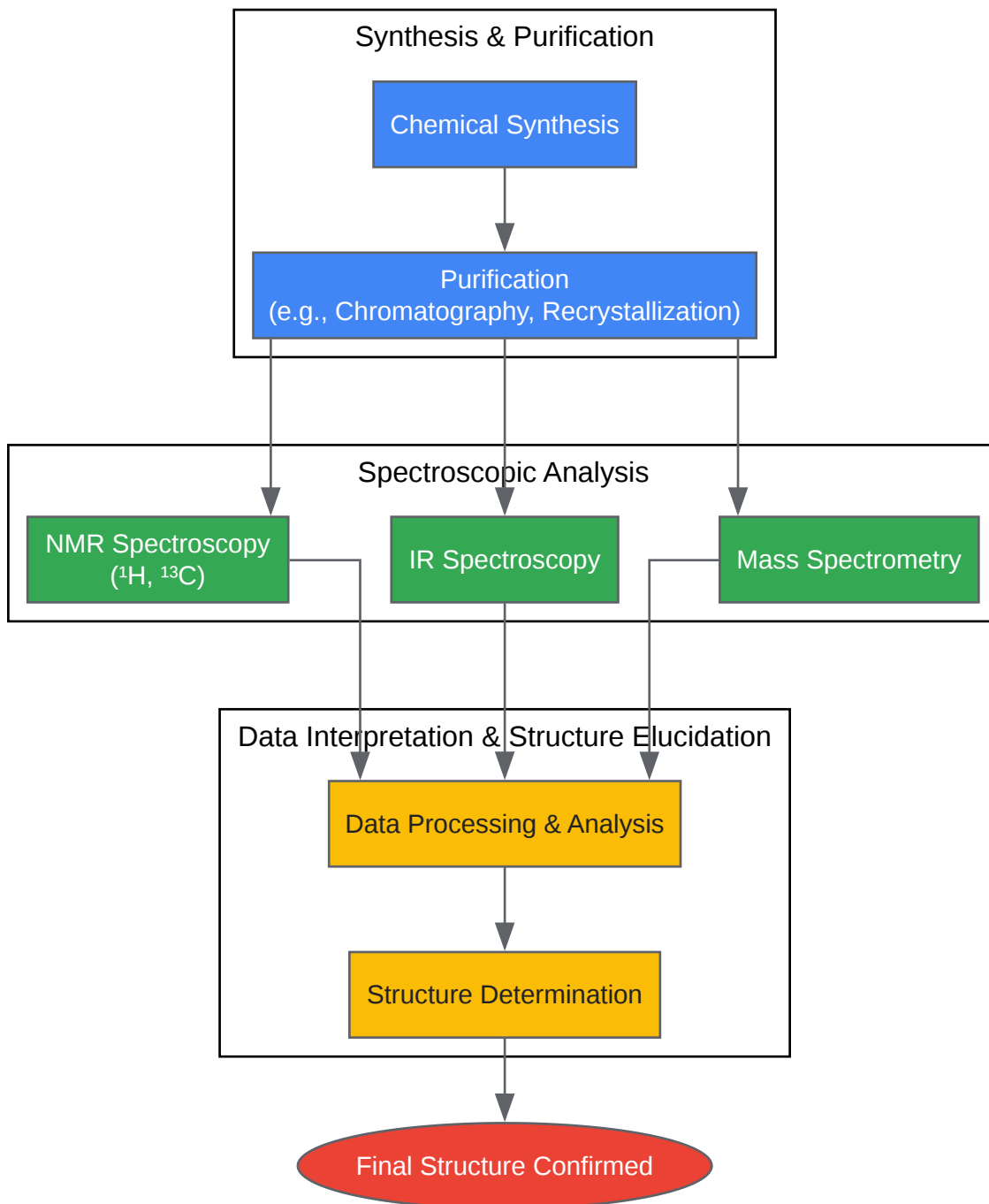
Mass Spectrometry (MS)

- Sample Preparation:
 - Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Data Acquisition:
 - Electron Ionization (EI) is a common method for small, volatile molecules.
 - The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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References

- 1. benchchem.com [benchchem.com]
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